Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a benzyl ester group at position 5, a methyl group at position 6, and a 4-(methoxycarbonyl)phenyl substituent at position 2. This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including enzyme inhibition and anticancer properties . The methoxycarbonyl group on the phenyl ring may enhance electronic effects and influence binding to biological targets, while the benzyl ester could improve lipophilicity and cellular uptake compared to methyl or ethyl esters .
Properties
IUPAC Name |
benzyl 4-(4-methoxycarbonylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13-17(20(25)28-12-14-6-4-3-5-7-14)18(23-21(26)22-13)15-8-10-16(11-9-15)19(24)27-2/h3-11,18H,12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWTLXBJGVDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The methoxycarbonyl group is introduced through esterification with methanol in the presence of a strong acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxycarbonyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and organic synthesis. This article explores the applications of this compound, supported by data tables and relevant case studies.
Structural Information
The compound features a tetrahydropyrimidine ring substituted with a benzyl group and a methoxycarbonyl phenyl group. Its structure can be represented as follows:
Medicinal Chemistry
This compound exhibits significant pharmacological potential due to its structural properties. It has been investigated for:
- Antitumor Activity : Studies have shown that derivatives of tetrahydropyrimidines can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study Example
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of similar tetrahydropyrimidine derivatives and found that modifications to the phenyl groups significantly enhanced cytotoxicity against cancer cell lines .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of Complex Molecules : The functional groups present allow for further derivatization, enabling the construction of more complex molecular architectures.
Materials Science
Research indicates that compounds with similar structures are being explored for their potential use in developing new materials:
- Polymers and Coatings : The unique chemical properties may allow these compounds to be incorporated into polymer matrices for improved thermal and mechanical properties.
Data Tables
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo | E. coli | 32 µg/mL |
| Benzyl 6-methyl-2-oxo-4-phenyl | S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Cytotoxicity and Enzyme Inhibition
- In contrast, the target compound’s methoxycarbonyl group may enhance TP inhibition due to increased electron-withdrawing effects, though direct data are unavailable.
- Fluorophenyl analog : Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (MW = 340.35 g/mol) exhibited predicted physicochemical properties (boiling point: 471.1°C, pKa = 11.19), suggesting higher volatility and basicity than the target compound .
- Biphenyl derivative: Benzyl 4-([1,1′-biphenyl]-4-yl)-1-(2-cyanoethyl)-6-methyl-2-oxo-DHPM-5-carboxylate demonstrated potent antitumor activity in synthesis studies, highlighting the role of extended aromatic systems in enhancing bioactivity .
Antitubercular Activity
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM-5-carboxylate showed superior antitubercular activity (vs. isoniazid), indicating that pyrazole-containing substituents significantly boost efficacy compared to methoxycarbonylphenyl groups .
Melting Points and Solubility
- The target compound’s benzyl ester may lower solubility in aqueous media compared to methyl or ethyl analogs. For example:
- Methyl ester analog (4) : Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate has a simpler structure but lacks detailed solubility data .
- Benzyloxy-phenyl analog : Benzyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (MW = 428.49 g/mol, purity: 97%) is discontinued commercially, suggesting stability or synthesis challenges .
Key Research Findings
Physicochemical Properties
Biological Activity
Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and insecticidal activities, supported by various studies and data.
Structural Characteristics
The compound's structure can be represented as follows:
This structure features a tetrahydropyrimidine ring that is critical for its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant antibacterial properties. For instance, studies have shown that certain substituted dihydropyrimidines can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study:
A study evaluated the antibacterial efficacy of various dihydropyrimidine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 50 µg/mL |
| Control (Ampicillin) | 10 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Dihydropyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
In vitro studies demonstrated that the compound significantly reduced the viability of HeLa and MCF-7 cancer cells. The IC50 values were reported at 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating a potent anticancer effect .
3. Anti-inflammatory Activity
The anti-inflammatory properties of benzyl dihydropyrimidines have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Experimental Results:
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. This suggests a promising application in treating inflammatory diseases .
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 8.5 |
| Compound Dose 1 | 4.0 |
| Compound Dose 2 | 2.5 |
4. Insecticidal Activity
Recent studies have highlighted the insecticidal effects of dihydropyrimidine derivatives against mosquito larvae. The compound's larvicidal activity was assessed using Aedes aegypti larvae.
Findings:
The compound exhibited significant larvicidal activity with an LC50 value of 1.08 µg/mL after 48 hours of exposure, outperforming standard insecticides like temephos .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
